molecular formula C26H23NO5 B12158335 (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B12158335
M. Wt: 429.5 g/mol
InChI Key: ATVSEIKSHPXOSM-CPNJWEJPSA-N
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Description

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic molecule characterized by the presence of a benzoxazole ring, a methylphenyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Aldol Condensation: The key step involves an aldol condensation reaction between the benzoxazole derivative and the appropriate aldehyde or ketone. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.

    Final Coupling: The final step involves coupling the intermediate with 4-methylphenyl and 2,4,5-trimethoxyphenyl groups under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole or phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In materials science, the compound could be used in the design of new materials with specific properties, such as fluorescence or conductivity. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism by which (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenylprop-2-en-1-one: Lacks the methyl and trimethoxy groups, making it less complex.

    (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)prop-2-en-1-one: Similar but lacks the trimethoxyphenyl group.

Uniqueness

The presence of both the 4-methylphenyl and 2,4,5-trimethoxyphenyl groups in (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one makes it unique

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C26H23NO5/c1-16-9-11-17(12-10-16)25(28)19(26-27-20-7-5-6-8-21(20)32-26)13-18-14-23(30-3)24(31-4)15-22(18)29-2/h5-15H,1-4H3/b19-13+

InChI Key

ATVSEIKSHPXOSM-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=C(C=C2OC)OC)OC)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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